Nipradilol

描述

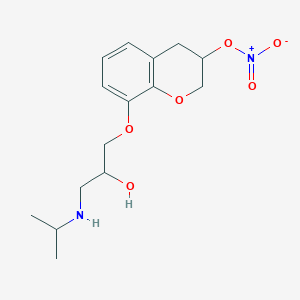

尼普拉地洛是一种合成化合物,以其作为β-肾上腺素受体拮抗剂和一氧化氮供体的双重作用而闻名。 它主要用于治疗心血管疾病和青光眼,因为其具有血管扩张作用 . 尼普拉地洛的化学式为C₁₅H₂₂N₂O₆,分子量为326.35 g/mol .

准备方法

合成路线和反应条件: 尼普拉地洛可以从(3R)-或(3S)-3,4-二氢-8-羟基-3-硝基氧-2H-1-苯并吡喃通过环氧化和胺化合成 . 该过程涉及以下步骤:

酯化: 起始化合物(3,4-二氢-8-羟基-3-硝基氧-2H-1-苯并吡喃)在诸如二环己基碳二酰亚胺之类的缩合剂存在下,使用(L)-N-甲磺酰苯丙氨酸进行酯化。

水解: 然后将酯水解以获得光学活性的(3R)-8-羟基化合物。

环氧化和胺化: 羟基化合物进行环氧化,然后进行胺化,得到尼普拉地洛.

工业生产方法: 尼普拉地洛的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该过程涉及严格控制反应条件,以确保最终产品的产率和纯度高 .

化学反应分析

反应类型: 尼普拉地洛会发生各种化学反应,包括:

氧化: 尼普拉地洛可以被氧化形成相应的硝基化合物。

还原: 尼普拉地洛的还原导致胺衍生物的形成。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 胺和硫醇之类的亲核试剂通常用于取代反应.

科学研究应用

尼普拉地洛具有广泛的科学研究应用:

化学: 用作研究β-肾上腺素受体拮抗作用和一氧化氮供体的模型化合物。

生物学: 研究其对细胞信号通路的影响,特别是那些涉及一氧化氮的通路。

工业: 用于眼科溶液和心血管药物的开发.

作用机制

尼普拉地洛通过双重机制发挥作用:

β-肾上腺素受体拮抗作用: 它阻断β-肾上腺素受体,降低心率和血压。

一氧化氮供体: 尼普拉地洛供给一氧化氮,导致血管扩张和血流改善

分子靶点和通路:

β-肾上腺素受体: 尼普拉地洛靶向心血管系统中的β-肾上腺素受体。

类似化合物:

噻吗洛尔: 另一种用于治疗青光眼的β-肾上腺素受体拮抗剂。

布那佐辛: 一种α-1肾上腺素受体拮抗剂,具有类似的血管扩张作用。

硝普钠: 一种用于高血压危象的一氧化氮供体

尼普拉地洛的独特性: 尼普拉地洛的独特性在于其作为β-肾上腺素受体拮抗剂和一氧化氮供体的双重作用。 这种双重机制提供了协同效应,使其在治疗青光眼和心血管疾病等疾病方面非常有效 .

相似化合物的比较

Timolol: Another beta-adrenoceptor antagonist used in glaucoma treatment.

Bunazosin: An alpha-1 adrenoceptor antagonist with similar vasodilating properties.

Sodium Nitroprusside: A nitric oxide donor used in hypertensive emergencies

Uniqueness of Nipradilol: this compound’s uniqueness lies in its dual action as both a beta-adrenoceptor antagonist and a nitric oxide donor. This dual mechanism provides a synergistic effect, making it highly effective in treating conditions like glaucoma and cardiovascular diseases .

生物活性

Nipradilol is a synthetic compound that exhibits unique pharmacological properties, primarily functioning as a non-selective beta-blocker with additional alpha-blocking and vasodilating activities. Its diverse biological activity has made it a subject of interest in cardiovascular and ophthalmic research. This article delves into the biological mechanisms, effects, and clinical implications of this compound, supported by data tables and case studies.

Chemical Structure and Isomerism

This compound contains asymmetric carbon atoms, allowing for the existence of four optical isomers: R,R-NIP, S,R-NIP, R,S-NIP, and S,S-NIP. Each isomer exhibits distinct biological activities, particularly in terms of beta-blocking and vasodilating effects.

Table 1: Optical Isomers of this compound and Their Activities

| Isomer | Beta-Blocking Activity | Vasodilating Activity |

|---|---|---|

| R,R-NIP | 0.1 times that of NIP | Equivalent to NIP |

| S,R-NIP | 3-8 times that of NIP | 1.1-2 times that of NIP |

| R,S-NIP | Weaker than NIP | Weaker than NIP |

| S,S-NIP | Weaker than NIP | Weaker than NIP |

This compound functions through multiple mechanisms:

- Beta-Adrenoceptor Blocking : It antagonizes beta-adrenergic receptors, reducing heart rate and myocardial contractility.

- Alpha-Adrenoceptor Blocking : This action contributes to vasodilation by preventing vasoconstriction mediated by norepinephrine.

- Nitric Oxide Release : this compound enhances nitric oxide availability, which plays a crucial role in its vasodilatory effects.

Cardiovascular Effects

This compound is primarily used to manage hypertension and heart failure due to its ability to lower blood pressure effectively without causing significant reflex tachycardia. A study demonstrated that this compound's administration resulted in a significant reduction in mean arterial pressure (MAP) in patients with acute heart failure.

Table 2: Hemodynamic Effects of this compound

| Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | p-value |

|---|---|---|---|

| MAP | 85 ± 5 | 75 ± 4 | <0.001 |

| Cardiac Index | 3.0 ± 0.5 | 3.1 ± 0.5 | 0.113 |

Ophthalmic Applications

In ophthalmology, this compound has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. A study involving normal volunteers showed that topical application of this compound resulted in a significant decrease in IOP without tachyphylaxis over an eight-week period.

Table 3: Effects on Intraocular Pressure

| Treatment | IOP Reduction (mmHg) | Duration of Effect (hours) |

|---|---|---|

| This compound (0.25%) | 4.2 | 12 |

| Timolol (0.5%) | Similar | Similar |

Case Studies

- Case Study on Heart Failure : A cohort study involving patients with acute heart failure showed that this compound significantly improved hemodynamic parameters without adverse effects on cardiac output or systemic vascular resistance.

- Ocular Hypertension : In a randomized controlled trial, patients treated with this compound demonstrated sustained IOP reduction compared to baseline measurements over the treatment period.

属性

IUPAC Name |

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCPLEZZPVJJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868615 | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81486-22-8 | |

| Record name | Nipradilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipradilol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIPRADILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of nipradilol?

A1: this compound interacts with multiple targets within the body. It acts as a non-selective antagonist of both α- and β-adrenergic receptors, meaning it blocks the action of adrenaline and noradrenaline at these receptors [, , ]. Furthermore, this compound demonstrates nitric oxide (NO) releasing capabilities, contributing to its vasodilatory effects [, , ].

Q2: How does this compound's α-adrenergic blocking activity contribute to its effects?

A2: By blocking α1-adrenergic receptors, this compound prevents the vasoconstriction typically induced by these receptors. This results in relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure [, , ].

Q3: How does this compound's nitric oxide (NO) releasing property contribute to its overall effect?

A3: The nitroxy group in this compound's structure enables it to release NO, a potent vasodilator. This NO-mediated vasodilation complements its α1-blocking activity, further contributing to its hypotensive effect and potentially improving blood flow in various tissues [, , , ].

Q4: Does this compound affect cardiac contractility?

A4: While this compound's β-blocking action could potentially decrease contractility, studies show that it can improve cardiac function in certain situations. For instance, it has been shown to attenuate left ventricular remodeling following myocardial infarction, suggesting a protective effect on cardiac function [, , ].

Q5: What is the role of this compound in modulating myocardial energy metabolism during ischemia?

A5: Studies suggest that this compound, in addition to its β-blocking effect, might improve myocardial energy metabolism during the early stages of ischemia. This could be attributed to a combined effect of reduced myocardial oxygen demand and potential preservation of mitochondrial function [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C19H24N2O6, and its molecular weight is 376.41 g/mol.

Q7: How does the nitroxy group contribute to the pharmacological activity of this compound?

A7: The nitroxy group is essential for the nitric oxide (NO) releasing activity of this compound. This NO release contributes significantly to its vasodilatory effects. Studies comparing this compound to its denitrated derivative demonstrate a loss of vasodilating activity in the absence of the nitroxy group [, ].

Q8: What is the significance of the different isomers of this compound?

A8: this compound exists as four stereoisomers due to two chiral centers in its structure. Research indicates differences in their affinities for α1-adrenoceptor subtypes. Understanding the specific activities of each isomer could be crucial for optimizing therapeutic outcomes [].

Q9: How is this compound metabolized in the body?

A9: Following administration, this compound undergoes extensive metabolism, primarily in the liver. Key metabolic pathways include reductive denitration of the nitroxy group, hydroxylation of the benzopyran ring, and oxidative degradation of the aminohydroxypropoxy side chain [].

Q10: What are the major metabolites of this compound and their pharmacological activity?

A10: Primary metabolites include denitrothis compound, 4-hydroxythis compound, 5-hydroxythis compound, and their respective glucuronide conjugates. Denitrothis compound, lacking the nitroxy group, exhibits weaker β-blocking activity compared to this compound [, ].

Q11: What are the key in vitro models used to study the pharmacological actions of this compound?

A11: Isolated tissue preparations, particularly vascular smooth muscle from various sources like the aorta, rabbit portal vein, and ciliary arteries, are commonly used to evaluate this compound's vasorelaxant properties and its effects on adrenergic receptors [, , , ].

Q12: Has this compound demonstrated neuroprotective effects in any experimental models?

A12: Research suggests potential neuroprotective effects of this compound in various models. For example, it was shown to protect cultured retinal ganglion cells from cell death induced by glutamate and axotomy, possibly through its nitric oxide donating properties [, ].

Q13: What animal models are used to study the ocular hypotensive effects of this compound?

A13: Rabbits are a common animal model for studying the ocular hypotensive effects of this compound. Studies have investigated its effects on intraocular pressure, aqueous humor dynamics, and optic nerve head circulation in these models [, , ].

Q14: What is the primary route of administration for this compound?

A14: this compound is primarily administered topically as an ophthalmic solution for the treatment of glaucoma. This route of administration allows for direct delivery to the eye, maximizing its local effects and minimizing systemic side effects [, ].

Q15: How does this compound reach the posterior segment of the eye following topical application?

A15: Evidence suggests that following topical application, this compound reaches the posterior segment of the eye primarily through diffusion from posterior periocular tissues across the sclera. This route enables this compound to exert its effects on structures like the retina and optic nerve head [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。